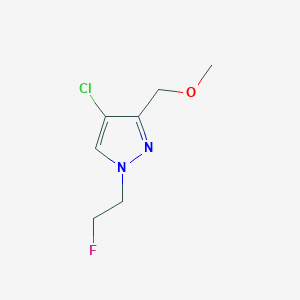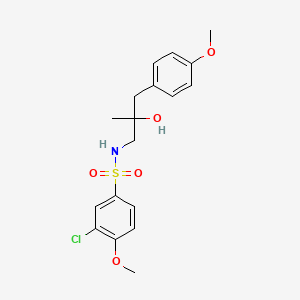
4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one” is a complex organic compound. Compounds with similar structures, such as 2-aminothiazoles, are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
While specific synthesis methods for “4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one” were not found, similar compounds like 2-aminothiazoles are synthesized and characterized using techniques like FTIR and NMR .Aplicaciones Científicas De Investigación
Synthesis and Properties
One study focuses on the Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid , highlighting the catalytic activity of salicylic acid in synthesizing derivatives of isoxazol-5(4H)-ones in water, offering a green, cost-effective, and simple method without using heating, microwave, or ultrasound sources. This method has significant implications for the pharmaceutical, agriculture, filter dyes, and photonic devices industries due to the environmental friendliness of the procedure and the broad applications of the synthesized compounds (Mosallanezhad & Kiyani, 2019).
Photolysis and Photochemical Properties
Research on Photolysis of phenyldisic acids reveals that 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one exists as four tautomers. Photolysis in methanol leads to unique product formation from discrete tautomers, demonstrating the compound's interesting photochemical properties, which could be relevant for understanding its behavior under different conditions (Prager & Smith, 1994).
Applications in Organic Synthesis
Another study investigates the Rearrangements of regioisomeric 4-isoxazolines , where 4- and 5-substituted cycloadducts undergo different reactions under the same conditions, yielding enaminoderivatives via a novel rearrangement process. This research provides valuable insights into the reactivity and potential applications of isoxazole derivatives in organic synthesis, contributing to the development of new synthetic methodologies (Liguori et al., 1988).
Corrosion Inhibition
A study on Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron, including compounds related to isoxazoline derivatives, suggests potential applications of these compounds as corrosion inhibitors. This research might not directly reference 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one but indicates a broader interest in isoxazole derivatives for protecting metals against corrosion (Kaya et al., 2016).
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGIRZSHPCPZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)


![1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2670630.png)
![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)


![6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B2670637.png)




![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)
